molecular formula C24H16ClF2N3O B2486623 3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1215588-90-1

3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2486623
CAS RN: 1215588-90-1
M. Wt: 435.86
InChI Key: XCMNIHKLUOZCAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimido[5,4-b]indol derivatives involves complex chemical processes that yield biologically active molecules with potential inhibitory activity against specific targets, such as the hepatitis B virus (HBV). For example, a method for synthesizing a similar compound showed nanomolar inhibitory activity in vitro against HBV, indicating the potential of these compounds in antiviral research (Ivashchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, revealing details about their spatial arrangement and electronic structure. The analysis of similar compounds has shown that they crystallize in specific space groups, with detailed measurements of cell dimensions and molecular interactions within the crystal lattice, which are crucial for understanding their biological activity (Ivashchenko et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

  • Ivashchenko et al. (2019) developed a synthesis method for a structurally similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and conducted X-ray crystal structure and Hirshfeld surface analysis. Their work contributes to understanding the molecular structure and potential interactions of similar compounds in the pyrimido[5,4-b]indol family (Ivashchenko et al., 2019).

Biological Activity and Potential Applications

  • Shestakov et al. (2009) explored the reactions of related compounds, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, which have potential applications in medicinal chemistry and drug design (Shestakov et al., 2009).
  • Betti et al. (1999) studied amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines for their affinity towards adenosine receptors, highlighting the potential of such compounds in therapeutic applications (Betti et al., 1999).
  • Monge et al. (1986) described the synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole, a compound structurally related to the one of interest, which could have implications in the development of novel pharmaceuticals (Monge et al., 1986).

Advanced Material Applications

  • Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted compounds, including those with pyrimido[5,4-b]indole structures, revealing their potential in light harvesting and novel enzyme inhibition applications (Mary et al., 2019).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-19-7-3-1-5-15(19)12-29-14-28-22-18-11-17(26)9-10-21(18)30(23(22)24(29)31)13-16-6-2-4-8-20(16)27/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNIHKLUOZCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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